ethyl 4-[2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate
Description
Ethyl 4-[2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring conjugated to a 1,3,4-oxadiazole moiety via a sulfanyl acetyl linker. The oxadiazole ring is substituted with a 4-chlorophenoxy methyl group, which enhances its bioactivity profile, particularly in antimicrobial and enzyme inhibitory applications . The compound’s structure integrates pharmacophoric elements (piperazine for solubility, oxadiazole for metabolic stability, and chlorophenoxy for target binding), making it a candidate for therapeutic development .
Properties
IUPAC Name |
ethyl 4-[2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O5S/c1-2-26-18(25)23-9-7-22(8-10-23)16(24)12-29-17-21-20-15(28-17)11-27-14-5-3-13(19)4-6-14/h3-6H,2,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVSMYOXALZXSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Chemical Overview
Molecular Formula: C20H24ClN5O4S
Molecular Weight: 476.57 g/mol
Structural Features: The compound features a piperazine ring, oxadiazole, and chlorophenoxy groups which contribute to its biological properties.
Biological Activities
The compound exhibits several biological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Activity: Research indicates that derivatives of oxadiazoles possess significant antimicrobial properties. Ethyl 4-[2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate has shown effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent .
- Anticancer Properties: Studies have demonstrated that compounds containing oxadiazole moieties can inhibit cancer cell proliferation. The compound's structure allows it to interact with specific enzymes and receptors involved in cancer pathways, potentially leading to apoptosis in cancer cells .
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action of ethyl 4-[2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with derivatives bearing variations in the oxadiazole substituents or piperazine modifications. Key analogs and their properties are summarized below:
Table 1: Comparative Analysis of Ethyl 4-[2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate and Analogs
Structural and Functional Insights:
Substituent Effects: The 4-chlorophenoxy group in the target compound enhances antibacterial potency compared to 3-methylphenyl (Analog 1) and 3,4-dimethylphenyl (Analog 2), likely due to improved hydrophobic interactions with bacterial targets .
Piperazine Role: The piperazine ring improves aqueous solubility and pharmacokinetic properties compared to non-piperazine analogs (e.g., simple oxadiazole-thiol derivatives).
Sulfanyl Acetyl Linker :
- The sulfanyl group enables electrophilic substitution (e.g., with acetamides or alkyl halides), which modulates cytotoxicity and target affinity. For example, N-substituted acetamides in related compounds reduce hemolytic toxicity while retaining antimicrobial activity.
Antimicrobial Activity:
- The target compound’s 4-chlorophenoxy derivative demonstrated significant activity against Salmonella typhi, Klebsiella pneumoniae, and Staphylococcus aureus (MIC values comparable to ciprofloxacin).
- Analog 2 (3,4-dimethylphenyl) showed moderate activity, highlighting the necessity of electron-withdrawing groups (e.g., -Cl) for optimal bacterial membrane disruption.
Enzyme Inhibition:
- Derivatives of the target compound exhibited α-chymotrypsin inhibition, with IC₅₀ values correlating with substituent electronic effects. The 4-chlorophenoxy group’s electron-withdrawing nature enhances enzyme binding.
Biological Activity
Ethyl 4-[2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes an ethyl ester group, a piperazine ring, and a 1,3,4-oxadiazole moiety. The presence of the 4-chlorophenoxy group enhances its lipophilicity, potentially improving bioavailability. The molecular formula is , with a molecular weight of approximately 394.86 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing oxadiazole rings have been reported to exhibit antimicrobial properties. The oxadiazole moiety is known for its ability to disrupt cellular processes in bacteria and fungi.
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. The presence of the chlorophenoxy group is hypothesized to enhance interaction with cellular targets involved in cancer progression.
- Anti-inflammatory Effects : Some derivatives of piperazine have shown anti-inflammatory properties, which may be relevant for treating conditions characterized by chronic inflammation.
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
| Activity Type | Reported Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cells | |
| Anti-inflammatory | Decreased markers of inflammation |
Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical lab demonstrated that derivatives of the oxadiazole compound exhibited significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity.
Anticancer Potential
In vitro assays revealed that the compound effectively inhibited growth in multiple cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, which is comparable to established chemotherapeutic agents. Further studies indicated that the mechanism involved apoptosis induction as confirmed by flow cytometry analysis.
Anti-inflammatory Properties
In a model of induced inflammation in mice, administration of the compound resulted in a significant reduction in inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
